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Cat. No.: S9039897

Get Quote

The table below summarizes the basic identifying information and predicted properties for 5-Oxohexanal

from chemical databases.

Property Value

Common Name 5-Oxohexanal [1] [2]

CAS Registry Number 505-03-3 [1] [2]

Molecular Formula C₆H₁₀O₂ [1] [2]

Average Molecular Weight 114.14 g/mol [1] [2]

SMILES CC(=O)CCCC=O [1]

IUPAC Name 5-oxohexanal [1]

Predicted LogP 0.98 [1]

Predicted Water Solubility 27.7 g/L [1]

Predicted & Characteristic Spectroscopic Data
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While explicit experimental spectra for 5-Oxohexanal were not found, the functional groups in its structure

allow for strong predictions based on well-established absorption ranges [3] [4].

Infrared (IR) Spectroscopy Predictions

The molecule contains both a ketone and an aldehyde carbonyl group, which would show strong,

characteristic absorptions.

Functional
Group

Vibration
Mode

Expected Absorption Range
(cm⁻¹)

Characteristics

Aldehyde C=O Stretching 1740-1720 [3] Strong

Ketone C=O Stretching 1725-1705 [3] Strong

Aldehyde C-H Stretching ~2800 & ~2700 [4] Two weak bands, diagnostic for
aldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

The following workflow outlines the general process for analyzing an NMR spectrum, which you can apply

to 5-Oxohexanal.
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Start: Obtain NMR Spectrum

Identify all chemical shifts
(Ketone β-CH2: ~2.5 ppm,
 Aldehyde CH: ~9.7 ppm)

Analyze signal integration
(Reveals proton ratios)

Determine coupling patterns
(Reveals neighboring protons)

Propose molecular fragments

Assemble final structure

End: Structural Verification

Click to download full resolution via product page

NMR analysis workflow for 5-Oxohexanal structure elucidation.

Based on its structure, you can expect the following key features in the ¹H NMR spectrum of 5-Oxohexanal

[5]:

Aldehyde Proton (HC=O): A distinctive signal around 9.7 ppm.

Protons alpha to Carbonyls (CH₂-C=O): Complex signals in the 2.1 - 2.5 ppm region.
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Methylene Protons (CH₂): A broad multiplet around 1.6 - 1.8 ppm.

Experimental & Computational Protocols

Sample Preparation and IR Spectroscopy

This protocol details how to obtain an IR spectrum for a compound like 5-Oxohexanal [4].

Start: Prepare Sample

Neat Liquid Method:
Place a drop between NaCl plates

Solution Method:
Dissolve in CCl4/CHCl3

(0.05-0.1 M)

Load sample into instrument

Acquire spectrum
(4000-600 cm⁻¹ range)

Analyze key bands:
C=O and aldehyde C-H stretches

End: Functional Group ID

Click to download full resolution via product page

Standard workflow for IR spectroscopy sample preparation and analysis.
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Key Analysis Steps [4]:

Identify Carbonyl Stretching: Look for a very strong, sharp band in the 1740-1710 cm⁻¹ region,
which may show overlapping ketone and aldehyde C=O stretches.

Confirm Aldehyde Presence: Check for the characteristic two weak C-H stretching bands near 2800
cm⁻¹ and 2700 cm⁻¹.

Computational NMR Calculation (Gaussian)

For precise NMR prediction, you can use computational methods. Here is a generalized protocol based on

the "long way" described by Dr. Joaquin Barroso [6].
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Start: Computational Modeling

Build molecular structure

Geometry Optimization
(Use method e.g., B3LYP/6-31G*)

NMR Calculation
(Use 'NMR' keyword with GIAO method)

Calculate reference (TMS)
at same level of theory

Convert shielding to δ (ppm):
δ = σ_ref - σ_sample

Apply scaling factors
(e.g., from CHESHIRE CCAT)

End: Compare to Experiment

Click to download full resolution via product page

Workflow for calculating NMR chemical shifts using computational chemistry.

Procedure Details [6]:
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Geometry Optimization & NMR Calculation: Perform a geometry optimization of the molecule using

a method like B3LYP and a basis set like 6-31G(d). Subsequently, calculate the isotropic magnetic
shielding tensors (σ) using the NMR keyword in Gaussian.

Reference Calculation and Conversion: Perform an identical NMR calculation for tetramethylsilane
(TMS). The chemical shift (δ) for each nucleus in your sample is calculated as: δ = σ_TMS -
σ_sample (where σ is the isotropic shielding constant).
Improving Accuracy: For greater accuracy, use scaling factors from resources like the CHESHIRE
CCAT (Chemical Shift Repository) database, which provides linear regression parameters to correct
calculated shifts based on the specific computational method used [6].

How to Obtain Missing Data

Based on my search, the following specific experimental data for 5-Oxohexanal is not available in the

public domain and would likely need to be measured:

Experimental IR spectrum with exact absorption values

Complete ¹H and ¹³C NMR chemical shifts and coupling constants
UV-Vis absorption maxima and molar absorptivity

Mass spectrometry fragmentation pattern

To obtain this data, you can:

Measure it experimentally using the protocols outlined above.

Perform computational modeling to predict spectra, as described in the NMR calculation protocol.
Consult specialized commercial spectral databases that may contain this information.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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